Methyl (hydroxymethyl)(methoxymethyl)-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (hydroxymethyl)(methoxymethyl)-carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This compound is characterized by the presence of a carbamate group attached to a methyl group, a hydroxymethyl group, and a methoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (hydroxymethyl)(methoxymethyl)-carbamate typically involves the reaction of methyl carbamate with formaldehyde and methanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{Methyl carbamate} + \text{Formaldehyde} + \text{Methanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as acid or base catalysts, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (hydroxymethyl)(methoxymethyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formyl derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl (hydroxymethyl)(methoxymethyl)-carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical tool for studying enzyme inhibition.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of Methyl (hydroxymethyl)(methoxymethyl)-carbamate involves the inhibition of specific enzymes, particularly those containing serine residues in their active sites. The carbamate group forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This inhibition can disrupt various biochemical pathways, making the compound effective as a pesticide or pharmaceutical agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl carbamate: Lacks the hydroxymethyl and methoxymethyl groups.
Dimethyl carbamate: Contains two methyl groups instead of hydroxymethyl and methoxymethyl groups.
Uniqueness
Methyl (hydroxymethyl)(methoxymethyl)-carbamate is unique due to the presence of both hydroxymethyl and methoxymethyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different pharmacological and biochemical properties compared to other carbamates.
Properties
CAS No. |
93859-58-6 |
---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
methyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c1-9-4-6(3-7)5(8)10-2/h7H,3-4H2,1-2H3 |
InChI Key |
QNYFBSABYYASCB-UHFFFAOYSA-N |
Canonical SMILES |
COCN(CO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.